molecular formula C18H22N2O3 B2626676 (3r,5r,7r,E)-N'-(2,4-dihydroxybenzylidene)adamantane-1-carbohydrazide CAS No. 327038-81-3

(3r,5r,7r,E)-N'-(2,4-dihydroxybenzylidene)adamantane-1-carbohydrazide

Cat. No.: B2626676
CAS No.: 327038-81-3
M. Wt: 314.385
InChI Key: KAVUSTHTTAZJBB-VXLYETTFSA-N
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Description

(3r,5r,7r,E)-N’-(2,4-dihydroxybenzylidene)adamantane-1-carbohydrazide is a synthetic organic compound characterized by its unique adamantane core structure. Adamantane, a diamondoid hydrocarbon, is known for its rigidity and stability, making it a valuable scaffold in medicinal chemistry. The compound features a hydrazide functional group and a benzylidene moiety, which contribute to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3r,5r,7r,E)-N’-(2,4-dihydroxybenzylidene)adamantane-1-carbohydrazide typically involves the condensation of adamantane-1-carbohydrazide with 2,4-dihydroxybenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base linkage between the hydrazide and the aldehyde groups.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3r,5r,7r,E)-N’-(2,4-dihydroxybenzylidene)adamantane-1-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the Schiff base linkage back to the corresponding amine and aldehyde.

    Substitution: The hydroxyl groups on the benzylidene moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Oxidized derivatives with ketone or carboxylic acid functionalities.

    Reduction: Amine and aldehyde products.

    Substitution: Substituted benzylidene derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (3r,5r,7r,E)-N’-(2,4-dihydroxybenzylidene)adamantane-1-carbohydrazide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivities and the development of novel materials.

Biology

The compound has potential applications in biological research due to its ability to interact with various biomolecules. It can be used as a probe to study enzyme activities or as a ligand in receptor binding studies.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its adamantane core is known for enhancing the stability and bioavailability of drug candidates. Researchers are exploring its use in the development of antiviral, antibacterial, and anticancer agents.

Industry

In the industrial sector, (3r,5r,7r,E)-N’-(2,4-dihydroxybenzylidene)adamantane-1-carbohydrazide can be utilized in the production of advanced materials, such as polymers and coatings, due to its robust chemical structure.

Mechanism of Action

The mechanism of action of (3r,5r,7r,E)-N’-(2,4-dihydroxybenzylidene)adamantane-1-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The hydrazide and benzylidene groups play crucial roles in these interactions, facilitating hydrogen bonding and hydrophobic interactions with the target molecules. The adamantane core provides structural stability, enhancing the compound’s overall efficacy.

Comparison with Similar Compounds

Similar Compounds

    Adamantane-1-carbohydrazide: Lacks the benzylidene moiety, resulting in different reactivity and biological activity.

    2,4-Dihydroxybenzylidene derivatives: These compounds have similar benzylidene structures but lack the adamantane core, affecting their stability and applications.

Uniqueness

(3r,5r,7r,E)-N’-(2,4-dihydroxybenzylidene)adamantane-1-carbohydrazide is unique due to the combination of the adamantane core and the benzylidene moiety. This combination imparts both stability and diverse reactivity, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3/c21-15-2-1-14(16(22)6-15)10-19-20-17(23)18-7-11-3-12(8-18)5-13(4-11)9-18/h1-2,6,10-13,21-22H,3-5,7-9H2,(H,20,23)/b19-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAVUSTHTTAZJBB-VXLYETTFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NN=CC4=C(C=C(C=C4)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)N/N=C/C4=C(C=C(C=C4)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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